methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 3,4-dimethylphenyl group at position 1, a methyl group at position 4, and a thioether-linked furan-2-carboxylate moiety. Its synthesis likely involves cross-coupling reactions, as seen in structurally related pyrazolo-pyrimidine and pyridazine derivatives .
Properties
IUPAC Name |
methyl 5-[[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-12-5-6-15(9-13(12)2)25-19-17(10-22-25)14(3)23-24-20(19)29-11-16-7-8-18(28-16)21(26)27-4/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFIXOKWBXFRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC4=CC=C(O4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach includes the formation of the pyrazolo[3,4-d]pyridazin core through cyclization reactions, followed by the introduction of the thioether and furan moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions on the furan ring can introduce various functional groups.
Scientific Research Applications
Methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate involves its interaction with molecular targets and pathways. The pyrazolo[3,4-d]pyridazin core may bind to specific enzymes or receptors, modulating their activity. The thioether and furan moieties can also contribute to the compound’s overall biological effects by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in the pyrazolo-pyridazine and pyrazolo-pyrimidine families. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The target compound’s pyrazolo[3,4-d]pyridazine core contains two adjacent nitrogen atoms in the pyridazine ring, distinguishing it from pyrazolo[3,4-d]pyrimidine analogs (e.g., Example 62), which have a pyrimidine ring with nitrogen atoms separated by a carbon. Thiazolo[4,5-d]pyrimidine derivatives () incorporate sulfur in the fused thiazole ring, enhancing polarizability and metabolic stability compared to the target’s pyridazine system .
Substituent Effects :
- The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to the fluorophenyl and chromen-4-one groups in Example 62, which introduce electronegative and planar aromatic systems .
- The thioether-linked furan-2-carboxylate substituent in the target compound provides a flexible, electron-rich side chain, contrasting with the rigid chromen-4-one or thiophene moieties in analogs .
Synthetic and Physicochemical Data :
- Example 62 () was synthesized via Suzuki-Miyaura coupling with a 46% yield, highlighting the feasibility of cross-coupling strategies for such derivatives .
- The target compound’s lack of reported melting point or solubility data limits direct comparison, but its molecular weight (estimated ~450–500 g/mol) is lower than Example 62’s 560.2 g/mol, suggesting better bioavailability .
Biological Activity
Methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C21H20N4O4
- Molecular Weight : 392.4 g/mol
- CAS Number : 941973-44-0
The biological activity of this compound can be attributed to its pyrazole core structure. Pyrazoles are known for their ability to interact with various biological targets, including:
- Anticancer Activity : Pyrazole derivatives have been shown to exhibit significant anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : The compound may act as a selective inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling pathways. Inhibitors of COX-II have been found to reduce inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .
- Antimicrobial Properties : Some pyrazole derivatives demonstrate antibacterial and antifungal activities, making them candidates for the development of new antimicrobial agents .
Case Studies and Experimental Data
- Anticancer Activity :
- Anti-inflammatory Activity :
- Antimicrobial Activity :
Summary Table of Biological Activities
Q & A
Basic: What synthetic routes are commonly employed to prepare methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate?
Methodological Answer:
The compound can be synthesized via cyclocondensation and functionalization steps. For pyrazole-fused heterocycles, hydrazine hydrate is often used to cyclize azido-pyrazole intermediates under acidic conditions (e.g., acetic acid in ethanol at reflux) . Chalcone derivatives, such as 4-alkoxychalcones, can react with substituted hydrazines (e.g., (3,4-dimethylphenyl)hydrazine hydrochloride) in glacial acetic acid with HCl catalysis, followed by reflux and purification via column chromatography (petroleum ether/ethyl acetate, 4:1) . Basic hydrolysis of ester precursors (e.g., methyl 1-phenylpyrazole-4-carboxylate) using NaOH or KOH yields carboxylic acid derivatives, which can be further functionalized .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) at 100 K provides unambiguous confirmation of molecular geometry and stereochemistry, with R-factors <0.08 indicating high precision .
- Spectroscopy :
- FTIR : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, S-C at ~1250 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.7–7.7 ppm), methyl groups (δ 2.1–2.3 ppm), and ester/thiomethyl linkages .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 356 [M⁺] for related pyrazolines) .
Basic: How can researchers determine the solubility profile of this compound for in vitro studies?
Methodological Answer:
Solubility is assessed via phase-solubility studies in solvents like ethanol, DMSO, or aqueous buffers. Recrystallization from ethanol/water mixtures (e.g., 80:20 v/v) optimizes purity . For quantitative analysis, HPLC with a C18 column (UV detection at 254 nm) quantifies solubility in simulated biological fluids (e.g., PBS at pH 7.4) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Temperature control : Reflux in ethanol (70–80°C) minimizes side reactions during cyclization .
- Catalyst screening : Iodine or POCl₃ enhances cyclization efficiency for pyrazolo[3,4-d]pyridazine intermediates .
- Purification : Gradient column chromatography (silica gel, petroleum ether/ethyl acetate) resolves regioisomers. Recrystallization in ethanol removes hydrophobic impurities .
Advanced: How to resolve contradictions in spectral or crystallographic data across studies?
Methodological Answer:
- Cross-validation : Compare FTIR/NMR data with computational predictions (e.g., DFT-calculated vibrational frequencies) to identify experimental artifacts .
- Crystallographic refinement : For SCXRD, ensure data-to-parameter ratios >10 and low residual electron density (<0.3 eÅ⁻³) to confirm structural accuracy .
- Dynamic NMR : Variable-temperature ¹H NMR resolves conformational equilibria (e.g., hindered rotation in thiomethyl groups) that may cause signal splitting .
Advanced: What computational methods predict the electronic properties of this compound?
Methodological Answer:
- DFT studies : B3LYP/6-311+G(d,p) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices to predict reactivity .
- Molecular docking : AutoDock Vina simulates binding interactions with biological targets (e.g., kinases) using PyMOL for visualization .
- Solvent effects : PCM models in Gaussian 09 estimate solvation energies and dipole moments in polar solvents .
Advanced: What safety protocols are recommended for handling hazardous intermediates during synthesis?
Methodological Answer:
- Byproduct mitigation : Use scrubbers for volatile byproducts (e.g., HCl gas) during cyclization .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory when handling hydrazine derivatives (H302/H315 hazards) .
- Waste disposal : Neutralize acidic residues (e.g., acetic acid) with NaHCO₃ before aqueous disposal .
Advanced: How to design biological activity studies for derivatives of this compound?
Methodological Answer:
- Target selection : Prioritize kinases or phosphodiesterases based on structural analogs (e.g., pyrazolo[3,4-d]pyrimidines in PDE inhibitors) .
- In vitro assays :
- Enzyme inhibition : IC₅₀ determination via fluorescence polarization (e.g., cAMP/Ca²⁺ modulation) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .
- In silico ADMET : Use SwissADME to predict bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
